molecular formula C27H24FN3O4S B11622862 Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11622862
M. Wt: 505.6 g/mol
InChI Key: DYIUFHLXZDHLRS-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a thioxoimidazolidinone core, and a benzoate ester, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with phenylethylamine and carbon disulfide under basic conditions to yield the thioxoimidazolidinone core.

    Acetylation: The thioxoimidazolidinone intermediate is acetylated using acetic anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the acetylated intermediate with methyl 4-aminobenzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thioxoimidazolidinone core could interact with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Methyl 4-[(4-fluorophenyl)amino]benzoate
  • Methyl 4-[(phenylacetyl)amino]benzoate

Uniqueness

Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of a fluorophenyl group, a thioxoimidazolidinone core, and a benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O4S/c1-35-26(34)19-7-11-21(12-8-19)29-24(32)17-23-25(33)31(22-13-9-20(28)10-14-22)27(36)30(23)16-15-18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,29,32)

InChI Key

DYIUFHLXZDHLRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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